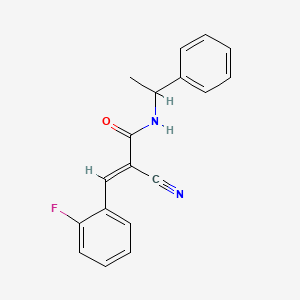

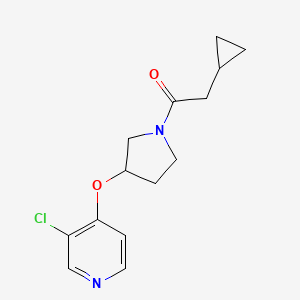

![molecular formula C13H8N2O3 B2909812 11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid CAS No. 4393-98-0](/img/structure/B2909812.png)

11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antiallergy Applications

- Antiallergy Agent : A series of 11-oxo-11H-pyrido[2,1-b]quinazolinecarboxylic acids, including 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid, have been synthesized and evaluated as potential antiallergy agents. These compounds have demonstrated efficacy in rat models, showing oral activity and potency exceeding that of known drugs like cromolyn sodium or doxantrazole (Schwender, Sunday, & Herzig, 1979). Additional studies on substituted variants of these acids have confirmed their oral activity and potential as antiallergy agents (Schwender et al., 1979).

Antiulcer Applications

- Antiulcer Agents : Derivatives of 11H-pyrido[2,1-b]quinazolinecarboxylic acid, such as 6-benzylidene-6,7,8,9-tetrahydro-11-oxo-11H-pyrido[2,1-b]quinazolinecarboxylic acid, have been synthesized and evaluated for their antiulcer activity. These compounds have shown promise in rat models for therapeutic application in treating ulcers (Doria et al., 1984).

Immunopharmacological Actions

- Inhibition of Histamine Release : The derivative 11-oxo-11H-pyrido[2,1-b]quinazoline-2-carboxylic acid (Sm 857) has been found to inhibit histamine release from human leukocytes and lung fragments in a dose-dependent manner, suggesting potential as an antiallergic drug. This inhibition was observed in both atopic patients and animal models (Yanagihara & Shida, 1986).

Synthesis and Chemical Analysis

- Synthesis Using Ultrasound Irradiation : An improved synthesis method for 11H-pyrido[2,1-b]quinazolin-11-one and its derivatives has been developed, utilizing ultrasound irradiation. This method offers advantages in terms of yield and reaction time (Palacios & Comdom, 2003).

Further Pharmacological Studies

- Effect on Inflammatory Reactions : The compound 11-oxo-11H-pyrido[2,1-b]quinazoline-2-carboxylic acid was investigated for its antiinflammatory effect but was found to have no significant impact on various inflammatory reactions, including UV-induced erythema and edema. This suggests its antiallergic effect is not related to anti-inflammatory properties (Tsurumi et al., 1986).

Propriétés

IUPAC Name |

11-oxopyrido[2,1-b]quinazoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c16-12-8-4-1-2-6-10(8)14-11-9(13(17)18)5-3-7-15(11)12/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCIRAGSNQDBPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C=CC=C(C3=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

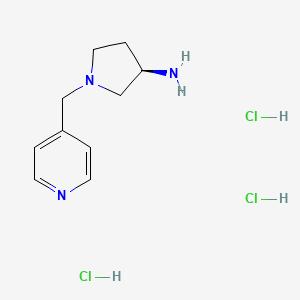

![5-((2-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909734.png)

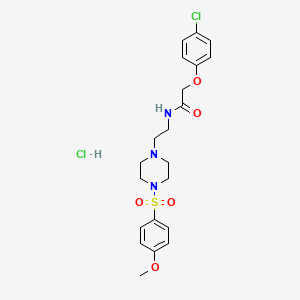

![4-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2909736.png)

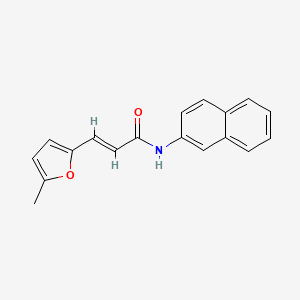

![ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2909738.png)

![N-(2-methoxybenzyl)-2-(3-oxo-8-thiomorpholin-4-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2909742.png)

![4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2909745.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclopentyloxalamide](/img/structure/B2909746.png)